6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
Overview
Description
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 1st and 2nd positions on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: One of the methods for synthesizing this compound involves the cyclization of amido-nitriles.
N-Heterocyclic Carbene Catalysis: Another method involves the use of N-heterocyclic carbenes as catalysts.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzimidazoles.
Oxidation Products: Oxidation can lead to the formation of benzimidazole derivatives with additional functional groups.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their specific chemical structure .
Mode of Action
Imidazole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, blocking receptor signaling, or disrupting protein function .
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Scientific Research Applications
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of functional materials, such as dyes for solar cells and other optical applications.
Comparison with Similar Compounds
6-Bromo-1H-benzimidazole: This compound lacks the two methyl groups present in 6-bromo-1,2-dimethyl-1H-benzo[d]imidazole.
6-Bromo-1-methyl-1H-benzo[d]imidazole: This compound has only one methyl group at the 1st position.
Uniqueness: The presence of both bromine and two methyl groups in this compound makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
6-bromo-1,2-dimethylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-11-8-4-3-7(10)5-9(8)12(6)2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPOCWQCTILEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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